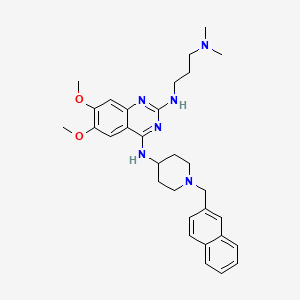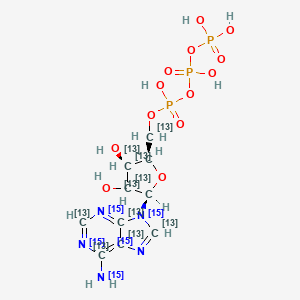
ATP-13C10,15N5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ATP-13C10,15N5 involves the incorporation of 13C and 15N isotopes into the adenosine triphosphate molecule. The process typically starts with the synthesis of labeled adenosine, which is then phosphorylated to produce this compound. The reaction conditions often involve the use of specific enzymes and cofactors to facilitate the phosphorylation process .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and isotopic labeling efficiency. The process involves large-scale synthesis of labeled adenosine followed by enzymatic phosphorylation. The final product is purified using chromatographic techniques to achieve the desired isotopic purity and concentration .
化学反応の分析
Types of Reactions
ATP-13C10,15N5 undergoes various chemical reactions, including:
Hydrolysis: ATP is hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate (Pi) in the presence of water.
Phosphorylation: ATP can transfer its phosphate group to other molecules, a process catalyzed by kinases.
Oxidation-Reduction: ATP can participate in redox reactions, particularly in cellular respiration and photosynthesis.
Common Reagents and Conditions
Hydrolysis: Water and specific enzymes like ATPases.
Phosphorylation: Kinases and substrates requiring phosphorylation.
Oxidation-Reduction: Enzymes like oxidoreductases and coenzymes such as NADH.
Major Products Formed
Hydrolysis: ADP and Pi.
Phosphorylation: Phosphorylated substrates and ADP.
Oxidation-Reduction: Reduced or oxidized forms of coenzymes and substrates.
科学的研究の応用
ATP-13C10,15N5 is widely used in various scientific research fields:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying cellular energy metabolism and signaling pathways.
Medicine: Used in research related to metabolic disorders and drug development.
Industry: Applied in the development of diagnostic tools and biochemical assays.
作用機序
ATP-13C10,15N5 functions similarly to natural ATP by providing energy for various biochemical processes. It acts as a substrate for enzymes involved in phosphorylation reactions, transferring its phosphate group to other molecules. This process is crucial for cellular activities such as muscle contraction, protein synthesis, and signal transduction. The isotopic labeling allows researchers to track the metabolic fate of ATP in cells and tissues .
類似化合物との比較
Similar Compounds
- Adenosine-13C10,15N5 5′-monophosphate (AMP-13C10,15N5)
- Adenosine-13C10,15N5 5′-diphosphate (ADP-13C10,15N5)
- Adenosine-13C10,15N5 (Ado-13C10,15N5)
Uniqueness
ATP-13C10,15N5 is unique due to its triphosphate structure, which is essential for its role in energy transfer and storage. The isotopic labeling with 13C and 15N makes it particularly valuable for tracing metabolic pathways and studying the dynamics of ATP in biological systems .
特性
分子式 |
C10H16N5O13P3 |
|---|---|
分子量 |
522.08 g/mol |
IUPAC名 |
[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6+,7?,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1 |
InChIキー |
ZKHQWZAMYRWXGA-GBFHFEKESA-N |
異性体SMILES |
[13CH]1=[15N][13C](=[13C]2[13C](=[15N]1)[15N]([13CH]=[15N]2)[13C@H]3[13CH]([13C@H]([13C@H](O3)[13CH2]OP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)[15NH2] |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






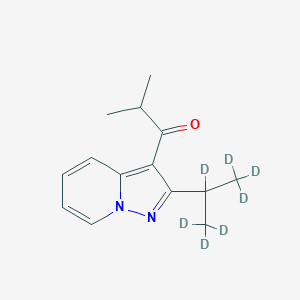

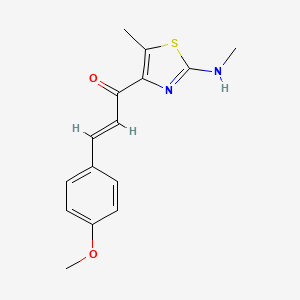
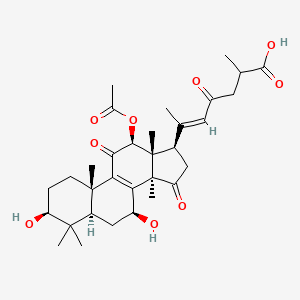


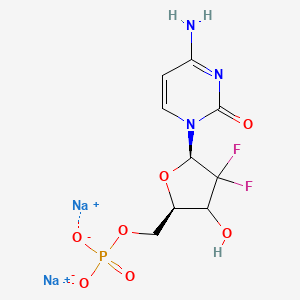
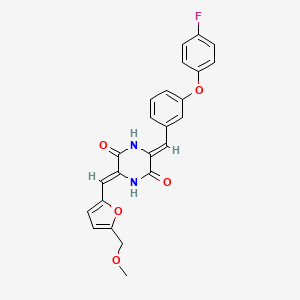
![(2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12397485.png)
